4-Cyclohexyl-1,1-dimethyl-3-oxo-4-phenylpiperidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridinone core with cyclohexyl and phenyl substituents, making it a molecule of interest in various fields of chemical research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclohexanone, phenylacetic acid, and dimethylamine can be used. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-2-one
- 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-4-one
Uniqueness
4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7468-95-3 |
---|---|
Molekularformel |
C19H28BrNO |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
4-cyclohexyl-1,1-dimethyl-4-phenylpiperidin-1-ium-3-one;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-20(2)14-13-19(18(21)15-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QZUPRCWLPNHMFK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(C(=O)C1)(C2CCCCC2)C3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.